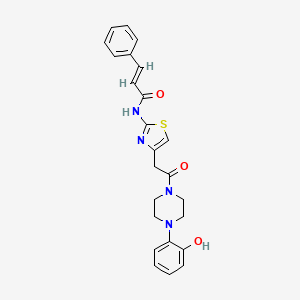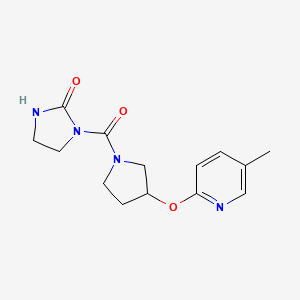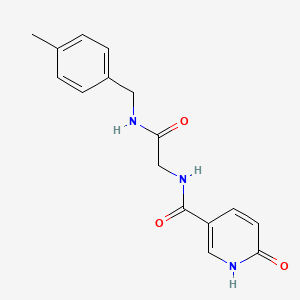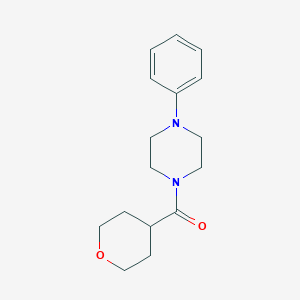![molecular formula C12H10ClN5O2S B2958425 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole CAS No. 1097126-83-4](/img/structure/B2958425.png)
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole” is a chemical compound with the molecular weight of 281.81 . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2-(1-pyrrolidinylmethyl)thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3S/c1-8-9(2)18-13-11(8)12(14)15-10(16-13)7-17-5-3-4-6-17/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 65-70 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by Alqasoumi et al. (2009) highlighted the synthesis of a variety of novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents. The synthesized compounds were confirmed through microanalysis, IR, 1H NMR, and mass spectrometry, showing promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Synthesis of Imidazo[4,5-b]pyridinones
- Another notable application involves the development of new synthetic routes to imidazo[4,5-b]pyridinones with a range of substituents at the 6-position, prepared from readily available 5-chloro-4-nitroimidazoles. This process involves constructing the pyridine ring by annelation of 4-amino-5-ethoxalylimidazoles with active methylene compounds under dehydrating conditions or by acylation with substituted acetyl chlorides followed by spontaneous cyclisation (Tennant, Wallis, & Weaver, 1999).
Radioprotective and Antitumor Activity
- The synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues were also explored. These compounds, including their radiosensitizer and selective bioreductively activated cytotoxins properties toward hypoxic tumor cells, present significant implications for cancer therapy (Jenkins et al., 1990).
Antimicrobial Activity
- Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives synthesis and their antimicrobial activity were also investigated, showcasing the potential of fused imidazolopyrimidines in the realm of antimicrobial treatments (El-Kalyoubi, Agili, & Youssif, 2015).
Mecanismo De Acción
Target of Action
Compounds with a thieno[2,3-d]pyrimidin-2-yl structure are often associated with kinase inhibition . Kinases are proteins that play a key role in cell signaling pathways, and their inhibition can disrupt these pathways, potentially leading to therapeutic effects.
Mode of Action
The compound may bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway .
Biochemical Pathways
The exact pathways affected would depend on the specific kinase targeted. Kinases are involved in a wide range of pathways, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, compounds with a pyrimidine ring (like this one) are often well-absorbed and distributed throughout the body .
Result of Action
The inhibition of a kinase can disrupt cell signaling pathways, potentially leading to a variety of effects depending on the specific pathway and cell type involved .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
4-chloro-5,6-dimethyl-2-[(4-nitroimidazol-1-yl)methyl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2S/c1-6-7(2)21-12-10(6)11(13)15-8(16-12)3-17-4-9(14-5-17)18(19)20/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOWCWFXGLZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3C=C(N=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)

